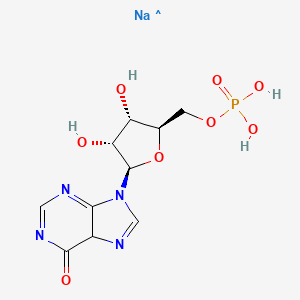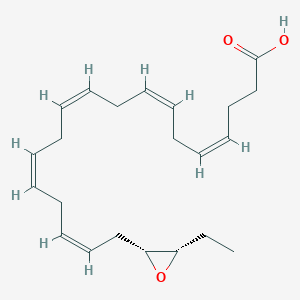
19(R),20(S)-Edp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19®,20(S)-Epoxydocosapentaenoic acid is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid, an omega-3 fatty acid. This compound is known for its significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19®,20(S)-Epoxydocosapentaenoic acid typically involves the epoxidation of eicosapentaenoic acid. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide in the presence of a catalyst like tungsten or molybdenum complexes. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired epoxide.
Industrial Production Methods
Industrial production of 19®,20(S)-Epoxydocosapentaenoic acid may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of converting eicosapentaenoic acid to the epoxide. This method is advantageous due to its specificity and potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
19®,20(S)-Epoxydocosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
19®,20(S)-Epoxydocosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactivity.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 19®,20(S)-Epoxydocosapentaenoic acid involves its interaction with specific molecular targets, including enzymes and receptors. It modulates various signaling pathways, leading to anti-inflammatory and cardioprotective effects. The compound is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- 19®,20(S)-Epoxyeicosatetraenoic acid
- 19®,20(S)-Epoxyeicosapentaenoic acid
- 19®,20(S)-Epoxydocosatetraenoic acid
Uniqueness
19®,20(S)-Epoxydocosapentaenoic acid is unique due to its specific epoxide structure and the distinct biological activities it exhibits. Compared to other similar compounds, it has a higher potency in modulating inflammatory responses and providing cardiovascular protection.
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1 |
Clave InChI |
OSXOPUBJJDUAOJ-SDRHCZSHSA-N |
SMILES isomérico |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
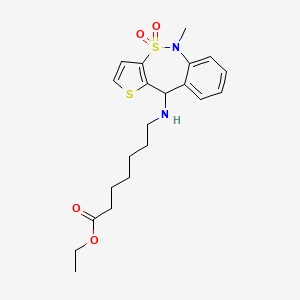
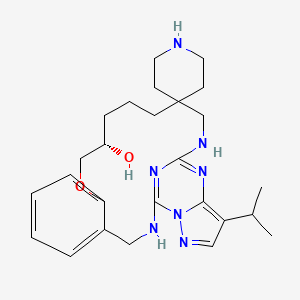
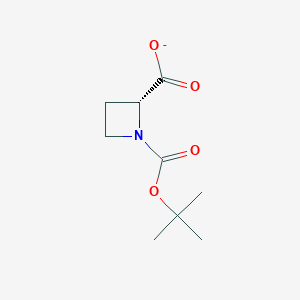
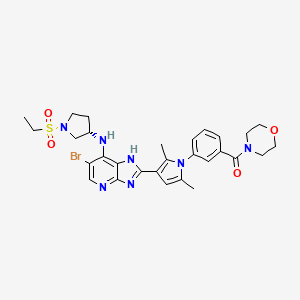
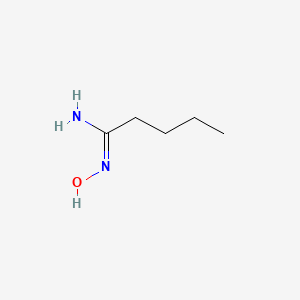
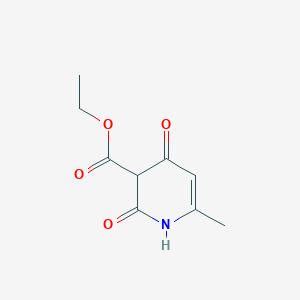
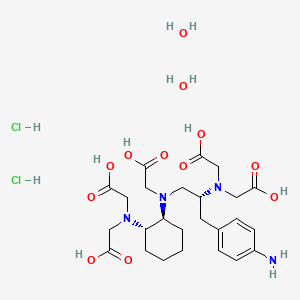
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
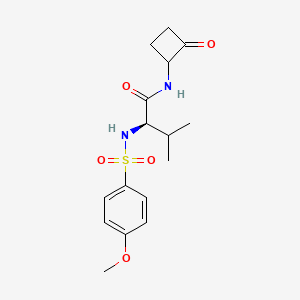
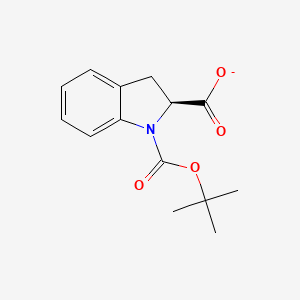
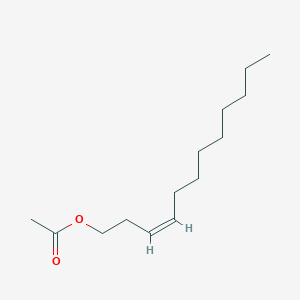
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
